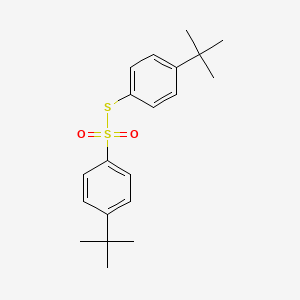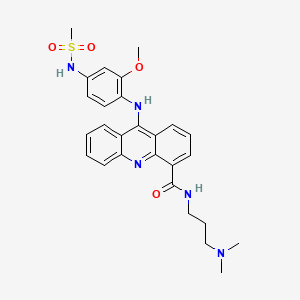
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethylamino, methoxy, and methylsulfonyl groups attached to an acridinecarboxamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This can be achieved through cyclization reactions involving aromatic amines and carboxylic acids.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.
Attachment of the methoxy and methylsulfonyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, intercalating between base pairs, which can disrupt DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine derivatives: Compounds like acridine orange and proflavine share a similar acridine core and are used in similar applications.
Carboxamide derivatives: Compounds like doxorubicin and mitoxantrone, which also contain carboxamide groups, are used in cancer therapy.
Uniqueness
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate DNA and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Numéro CAS |
88476-69-1 |
|---|---|
Formule moléculaire |
C27H31N5O4S |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C27H31N5O4S/c1-32(2)16-8-15-28-27(33)21-11-7-10-20-25(19-9-5-6-12-22(19)29-26(20)21)30-23-14-13-18(17-24(23)36-3)31-37(4,34)35/h5-7,9-14,17,31H,8,15-16H2,1-4H3,(H,28,33)(H,29,30) |
Clé InChI |
WDSLYRMRGAEIQV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





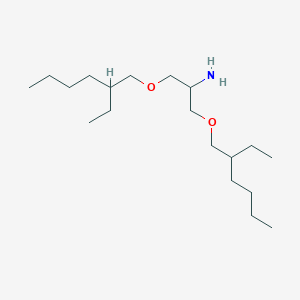
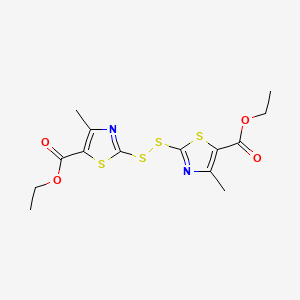
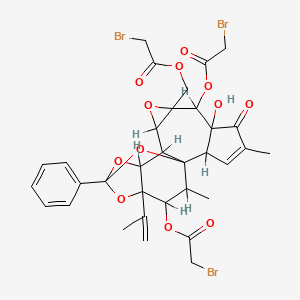
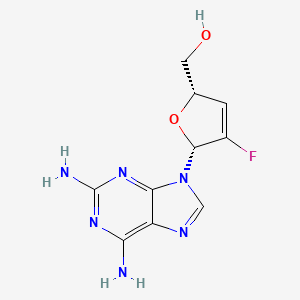
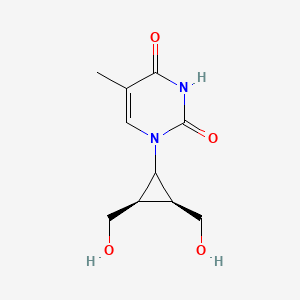
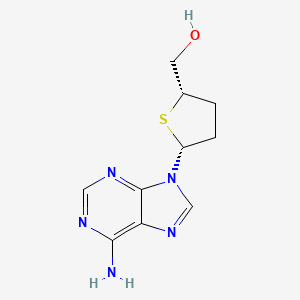
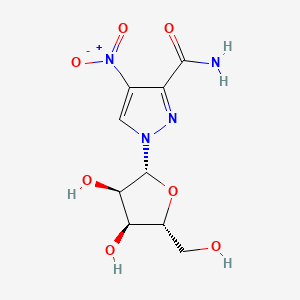
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
